Propiophenone, phenylhydrazone
CAS No.: 14290-11-0
Cat. No.: VC21353190
Molecular Formula: C14H17NO4
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14290-11-0 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 224.3 g/mol |
| IUPAC Name | N-[(E)-1-phenylpropylideneamino]aniline |
| Standard InChI | InChI=1S/C15H16N2/c1-2-15(13-9-5-3-6-10-13)17-16-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3/b17-15+ |
| Standard InChI Key | ORBXYMVLIVVPLZ-BMRADRMJSA-N |
| Isomeric SMILES | CC/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 |
| SMILES | CCC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | CCC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Propiophenone, phenylhydrazone (CAS No. 14290-11-0) belongs to the class of hydrazones, nitrogen-containing organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N). Its IUPAC name is N-[(E)-1-phenylpropylideneamino]aniline, though it is also commonly referred to as 1-propanone, 1-phenyl-,2-phenylhydrazone or phenyl ethyl ketone phenylhydrazone in scientific literature . The compound is formed through the condensation reaction of propiophenone (an aryl ketone) with phenylhydrazine, resulting in a structure that features two phenyl groups connected by a hydrazone linkage.
The molecular structure contains a propyl group and a phenyl group attached to the carbon of the C=N bond, with the nitrogen atom further connected to an NH-phenyl group. This arrangement creates a molecule with significant potential for participating in various chemical transformations, particularly those involving heterocyclic ring formations.
Physical and Chemical Properties
Propiophenone, phenylhydrazone possesses distinct physical and chemical characteristics that influence its behavior in chemical reactions and determine its handling requirements. The following table summarizes the key physical and chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂ |
| Molecular Weight | 224.30 g/mol |
| Physical State | Not specified in literature |
| Density | 0.99 g/cm³ |
| Boiling Point | 345°C at 760 mmHg |
| Flash Point | 162.4°C |
| Exact Mass | 224.131 |
| PSA (Polar Surface Area) | 24.39 |
| LogP | 3.9858 |
| Vapor Pressure | 6.34E-05 mmHg at 25°C |
| Index of Refraction | 1.555 |
| Standard InChI | InChI=1S/C15H16N2/c1-2-15(13-9-5-3-6-10-13)17-16-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3/b17-15+ |
| Standard InChIKey | ORBXYMVLIVVPLZ-BMRADRMJSA-N |
| Isomeric SMILES | CC/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 |
These properties indicate that propiophenone, phenylhydrazone is a relatively stable compound with a high boiling point and moderate lipophilicity (as indicated by its LogP value) . The compound's structure, particularly its hydrazone functional group, makes it reactive in specific chemical contexts while maintaining stability under normal storage conditions.
Synthesis and Preparation Methods
The preparation of propiophenone, phenylhydrazone typically involves a condensation reaction between propiophenone and phenylhydrazine. This reaction represents a classic example of nucleophilic addition to a carbonyl group followed by dehydration to form the carbon-nitrogen double bond characteristic of hydrazones.
Traditional Synthetic Approaches
The traditional synthesis involves the reaction of propiophenone with phenylhydrazine under acidic or basic conditions. The general reaction can be represented as:
Propiophenone + Phenylhydrazine → Propiophenone, phenylhydrazone + H₂O
This condensation reaction can be facilitated under various conditions, with factors such as temperature, solvent choice, and the presence of catalysts significantly influencing the efficiency and yield. Typically, mild acidic conditions promote the nucleophilic attack of phenylhydrazine on the carbonyl carbon of propiophenone, followed by dehydration to form the hydrazone.
Advanced Synthetic Methods
Recent advancements in synthetic methodologies have introduced more efficient approaches to hydrazone synthesis. For instance, mechanochemical methods utilizing ball milling techniques have emerged as environmentally friendly alternatives to traditional solution-based methods .
In mechanochemical synthesis, p-tolylhydrazine hydrochloride and propiophenone can be ball-milled in the presence of silica as a grinding auxiliary, which improves yields and reaction efficiency . This approach aligns with green chemistry principles by reducing solvent usage and potentially lowering energy requirements.
Reactivity and Chemical Transformations
Propiophenone, phenylhydrazone exhibits characteristic reactivity patterns that make it valuable in organic synthesis, particularly in reactions leading to nitrogen-containing heterocycles. Its reactivity is primarily defined by the hydrazone functional group, which serves as a versatile intermediate in various transformations.
Role in Fischer Indole Synthesis
One of the most significant applications of propiophenone, phenylhydrazone is in the Fischer indole synthesis, a classical method for preparing indole derivatives . The Fischer indole synthesis involves the acid-catalyzed rearrangement of arylhydrazones to form indoles, a process discovered by Emil Fischer in 1883 .
The reaction proceeds through several steps:
-
Formation of the phenylhydrazone
-
Tautomerization to the enehydrazine form
3. -Sigmatropic rearrangement (Fischer indolization) -
Cyclization to form the indole ring
-
Loss of ammonia to give the final indole product
Challenges in Fischer Indole Synthesis with Phenylhydrazones
Studies have highlighted specific challenges in achieving high conversion rates in reactions involving phenylhydrazones. For instance, the Fischer indole synthesis of methoxy-substituted phenylhydrazones has been shown to yield unexpected products, indicating complex electronic and steric factors influencing the reaction pathway .
In mechanochemical Fischer indolization, researchers have observed that while basic scavengers like imidazole enhance the formation of phenylhydrazones, they may simultaneously inhibit the subsequent [3+3] rearrangement necessary for indole ring formation . This finding underscores the delicate balance of reaction conditions required for optimal conversion of phenylhydrazones to the desired indole products.
Furthermore, competing reaction pathways, such as the cleavage of the N-N phenylhydrazine bond under certain conditions, can lead to the formation of undesired side products like aniline, further complicating the synthetic utility of phenylhydrazones in indole synthesis .
Applications in Organic Chemistry and Research
Propiophenone, phenylhydrazone serves as a valuable intermediary in organic synthesis, particularly in the development of heterocyclic compounds with potential applications in pharmaceutical chemistry and materials science.
Synthetic Utility
The primary application of propiophenone, phenylhydrazone lies in its role as an intermediate in the synthesis of more complex organic molecules. Its participation in the Fischer indole synthesis pathway makes it particularly valuable for accessing indole derivatives, which are important structural motifs found in numerous natural products, pharmaceuticals, and biologically active compounds .
The reactivity of the hydrazone functional group also allows for other transformations beyond indole synthesis, including potential applications in cycloaddition reactions, coordination chemistry, and the development of novel synthetic methodologies.
Research Findings and Developments
Recent research has focused on optimizing the conditions for reactions involving phenylhydrazones to improve yields and selectivity. For instance, studies on mechanochemical Fischer indolization have explored various catalyst systems, including binary mixtures of hydrogen bond acceptors and donors, to enhance the efficiency of indole formation from phenylhydrazones .
Investigations into the mechanism of the Fischer indole synthesis have revealed intriguing details about the electronic factors governing the reactivity of phenylhydrazones. Research has demonstrated that the Fischer indolization generally proceeds more readily toward electron-rich aromatic rings, indicating that electronic effects play a crucial role in determining the regioselectivity of the reaction .
Furthermore, studies on methoxy-substituted phenylhydrazones have uncovered unusual reactivity patterns, including abnormal cyclization pathways that lead to unexpected products. These findings have contributed to a deeper understanding of the factors influencing the outcome of reactions involving phenylhydrazones and have potential implications for the design of more efficient synthetic routes to complex organic molecules .
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